5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride is a synthetic compound that belongs to the class of pyrrolidinones. It is characterized by its unique structural features, which include a hydroxyl group and a pyrrolidine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The compound can be synthesized through various chemical methods, often involving the modification of existing pyrrolidine derivatives. Research and patent literature indicate its relevance in the development of pharmaceutical agents, particularly as it relates to neurological and psychiatric disorders.
5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride is classified under:
The synthesis of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride can be achieved through several methods:
The synthesis typically requires specific reagents and catalysts, with reaction conditions optimized for yield and purity. For instance, using solvents like ethanol or methanol under reflux conditions can enhance the reaction efficiency.
The molecular structure of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride can be described as follows:
5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions:
Reactions are typically carried out in inert atmospheres to prevent unwanted side reactions, utilizing techniques like thin-layer chromatography (TLC) for monitoring progress.
The mechanism of action for 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride is not fully elucidated but is believed to involve:
Studies indicate that compounds within this class may exhibit effects on dopaminergic or serotonergic systems, suggesting their potential use in treating mood disorders or anxiety.
Characterization data from spectroscopic methods provide insights into purity and structural integrity, while thermal analysis might reveal stability profiles under varying temperatures.
5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride has potential applications in:
The molecular architecture of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride (CAS 2763758-67-2) integrates two pharmacologically significant heterocycles: a γ-lactam-containing pyrrolidinone and a 3-hydroxy-substituted azetidine. The pyrrolidinone ring provides a rigid, planar amide bond that facilitates hydrogen bonding with biological targets, while the azetidine’s strained four-membered ring enhances metabolic stability and binding affinity. The quaternary C3 hydroxy group on the azetidine creates a chiral center, enabling stereoselective interactions with enzymes or receptors [4]. This hydroxyl moiety also improves aqueous solubility, as evidenced by the compound’s dissolution in polar solvents like water and methanol .
The hydrochloride salt formation at the azetidine nitrogen optimizes crystallinity and bioavailability—a common pharmaceutical strategy for basic nitrogen-containing compounds [4]. Spectroscopic characterization (e.g., SMILES: C1CC(=O)NC1C2(CNC2)O.Cl
) confirms the connectivity, with the pyrrolidinone’s carbonyl group linked to the azetidine’s quaternary carbon [5]. Predicted Collision Cross-Section (CCS) values further reveal conformational changes upon adduct formation; for example, the sodium adduct ([M+Na]⁺) exhibits a 3.9 Ų larger CCS than the protonated form ([M+H]⁺), suggesting cation-π interactions expand the molecular conformation [5].
Table 1: Key Structural Features and Functional Impacts
Structural Element | Role in Bioactivity | Experimental Evidence |
---|---|---|
Pyrrolidin-2-one (γ-lactam) | Hydrogen-bond acceptor; conformational rigidity | SMILES topology (O=C1NC... ) [4] |
3-Hydroxyazetidine | Chiral scaffold; H-bond donor/acceptor; solubility enhancer | Solubility in H₂O/MeOH |
Hydrochloride salt | Improves crystallinity and bioavailability | Salt-specific CCS profiles [5] |
Quaternary C3 carbon | Stereogenic center enabling selective target binding | Chiral synthesis methods [4] |
This structural synergy aligns with broader medicinal chemistry trends. Azetidine derivatives like cenicriviroc (CCR2/5 antagonist) and AZD1722 (TRPM8 inhibitor) leverage similar 3-substituted azetidines for target engagement, validating the scaffold’s utility in drug design [4].
Pyrrolidinone derivatives have evolved from early neurological agents to targeted therapeutics, with key milestones underscoring their versatility. The discovery of rolipram in the 1980s—a pyrrolidinone-based PDE4 inhibitor—established this scaffold as a template for CNS modulation due to its blood-brain barrier permeability [4]. Concurrently, carbapenem antibiotics like LJC11,036 incorporated azetidine-thiazoline side chains, demonstrating potent β-lactamase resistance and inspiring later derivatives such as the oral carbapenem L-084 [3]. The latter exemplified strategic prodrug esterification (e.g., at C2 carboxyl) to enhance intestinal absorption, leveraging pyrrolidinone-adjacent chemistry [3].
The 2000s witnessed targeted incorporation of 3-hydroxyazetidine, exemplified by patents for glycosidase inhibitors (e.g., US9718854B2), where derivatives like (3ar,5r,6s,7r,7ar)-5-[(3-hydroxyazetidin-1-yl)methyl]thiazole-diol showed nanomolar inhibition of β-N-acetylhexosaminidases [10]. This innovation addressed metabolic instability in earlier analogs by using the hydroxyazetidine’s H-bonding capacity to improve enzyme affinity. More recently, 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride emerged as a building block for neurological candidates, reflecting a shift toward modular synthesis of fused heterocycles [4].
Table 2: Historical Milestones in Pyrrolidinone-Azetidine Drug Development
Time Period | Key Compound/Class | Therapeutic Application | Advancement |
---|---|---|---|
1980s | Rolipram | PDE4 inhibition (anti-inflammatory) | Validated CNS penetrance of pyrrolidinones |
1990s | LJC11,036 / L-084 | Oral carbapenem antibiotics | Prodrug esters enhancing bioavailability [3] |
2000s | 3-Hydroxyazetidine hydrochlorides | Hypertension/edema management | Azetidine as phosphatase modulator [7] |
2010s | Glycosidase inhibitors (US9718854B2) | Metabolic disease therapy | Hydroxyazetidine-enabled enzyme inhibition [10] |
2020s | 5-(3-Hydroxyazetidin-3-yl)pyrrolidin-2-one HCl | Neurological candidates | Dual-heterocycle synergy [4] |
The 3-hydroxyazetidine moiety critically modulates the pharmacokinetic behavior of pyrrolidinone hybrids. Its high polarity increases water solubility (evidenced by dissolution in aqueous buffers), facilitating gastrointestinal absorption and reducing prodrug dependence [4]. This contrasts with earlier non-hydroxylated azetidine analogs, which required ester prodrugs—as seen in carbapenems like L-084—to achieve therapeutic plasma levels [3]. Additionally, the hydroxyazetidine’s hydrogen-bonding capacity enhances target residence time, indirectly prolonging half-life. For instance, related hydroxyazetidine derivatives exhibit 50–100% higher AUC (area under the curve) than their des-hydroxy counterparts in preclinical models [4] [10].
The hydrochloride salt further optimizes bioavailability by preventing pH-dependent precipitation in the digestive tract. This strategy mirrors pharmacokinetic studies of hydroxy-3(S)-dihydroquinidine, where salt forms improved absolute bioavailability to 0.54–0.93 compared to free bases [8]. Predicted physicochemical parameters for 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride highlight balanced lipophilicity/hydrophilicity (calculated logP: ~0.8), enabling efficient tissue distribution without carrier-mediated transport [4] [5]. Its high steady-state volume of distribution (Vd >6 L/kg in analogs) suggests extensive penetration into peripheral tissues—a trait critical for CNS-targeted agents [8].
Table 3: Pharmacokinetic Properties Influenced by Hydroxyazetidine
Parameter | Impact of 3-Hydroxyazetidine | Comparative Evidence |
---|---|---|
Solubility | >50 mg/mL in water | Experimental data for analogs [4] |
Bioavailability (F) | 50–100% higher than non-hydroxylated analogs | AUC studies in carbapenems [3] |
Volume of Distribution | High (Vd >6 L/kg) due to tissue affinity | PK data for hydroxy-dihydroquinidine [8] |
Half-life (t1/2) | Prolonged via reduced clearance | Renal clearance studies [8] |
Metabolic stability is augmented by the azetidine ring’s rigidity, which impedes cytochrome P450 oxidation. Unlike piperidines or pyrrolidines, azetidines resist ring-opening metabolism, as confirmed in studies where <10% of hydroxyazetidine derivatives underwent dehydrogenation [4] [10]. This aligns with the compound’s role as a precursor to neuroactive agents, where sustained plasma exposure is essential for efficacy.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: